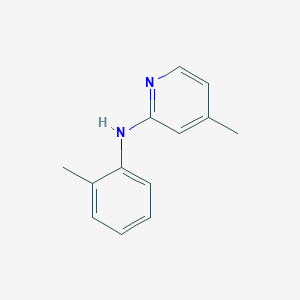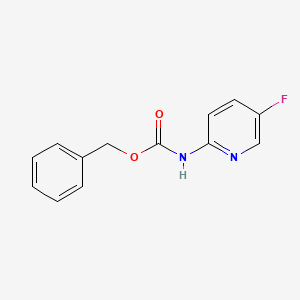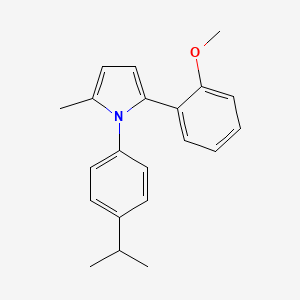![molecular formula C9H17N B1651442 (3S)-3-methyl-2-azaspiro[4.4]nonane CAS No. 1263002-80-7](/img/structure/B1651442.png)
(3S)-3-methyl-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is a chemical compound with the molecular formula C9H17N. It features a spiro structure, which is characterized by a single atom (in this case, a carbon) that is shared by two rings. This compound contains a pyrrolidine ring and a cyclopentane ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] typically involves the formation of the spiro linkage between the pyrrolidine and cyclopentane rings. One common method is the cyclization of a suitable precursor that contains both the pyrrolidine and cyclopentane moieties. This can be achieved through various cyclization reactions, such as intramolecular nucleophilic substitution or radical cyclization .
Industrial Production Methods
Industrial production of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce any unsaturated bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or cyclopentane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or cyclopentane rings .
Applications De Recherche Scientifique
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spiro compounds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[pyrrolidine-3,1’-cyclopentane]: Lacks the 5alpha-methyl group, which may affect its reactivity and binding properties.
Spiro[pyrrolidine-3,1’-cyclohexane]: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
5alpha-Methylspiro[pyrrolidine-3,1’-cyclohexane]: Similar structure but with a cyclohexane ring, which may influence its chemical behavior and applications.
Uniqueness
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is unique due to its specific spiro structure and the presence of the 5alpha-methyl group. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1263002-80-7 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 |
Nom IUPAC |
(3S)-3-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
NPBBRURTAYRIQO-QMMMGPOBSA-N |
SMILES |
CC1CC2(CCCC2)CN1 |
SMILES isomérique |
C[C@H]1CC2(CCCC2)CN1 |
SMILES canonique |
CC1CC2(CCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Fluorophenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651361.png)



![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)

![ethyl 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylate](/img/structure/B1651372.png)


![[1-(4-Methylphenyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1651376.png)
![4-[(3-Chlorophenyl)methyl]-1-methylimidazol-2-amine](/img/structure/B1651377.png)



